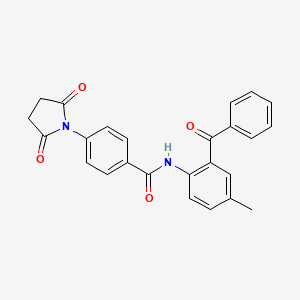

N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Beschreibung

N-(2-Benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative featuring a 2-benzoyl-4-methylphenyl substituent and a 2,5-dioxopyrrolidin-1-yl moiety. The compound’s dioxopyrrolidin group and substituted benzamide core are critical to its reactivity and pharmacological profile.

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-16-7-12-21(20(15-16)24(30)17-5-3-2-4-6-17)26-25(31)18-8-10-19(11-9-18)27-22(28)13-14-23(27)29/h2-12,15H,13-14H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKMKNBXLRAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Molecular Formula : C19H19N2O4

- Molecular Weight : 341.37 g/mol

The structure features a benzamide core linked to a pyrrolidine derivative, which is critical for its biological activity.

Research indicates that N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Binding : It interacts with various receptors, modulating signaling pathways related to inflammation and cancer cell proliferation.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. In vitro assays revealed that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

N-(2-benzoyl-4-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To assess the anticancer efficacy.

- Method : MTT assay was used to evaluate cell viability.

- Results : The compound showed significant cytotoxicity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cells with IC50 values of 12 µM and 15 µM, respectively.

-

Inflammation Model :

- Objective : To investigate anti-inflammatory effects.

- Method : ELISA was employed to measure cytokine levels.

- Results : Treatment with the compound resulted in a 40% reduction in TNF-alpha production compared to controls.

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- The 2,5-dioxopyrrolidin-1-yl group is a common motif in bioactive compounds, facilitating interactions with cellular targets (e.g., enzymes involved in mAb glycosylation) .

- Substituents on the benzamide core (e.g., 2-benzoyl-4-methylphenyl vs. 2,5-dimethylpyrrole) critically influence solubility, cell permeability, and target specificity.

MPPB ()

- Activity : Enhances mAb production in CHO cells by 1.5-fold but suppresses galactosylation (a critical quality attribute for therapeutic antibodies).

- SAR : The 2,5-dimethylpyrrole substituent is essential for activity; replacing it with other groups (e.g., dioxopyrrolidin) may alter efficacy or glycosylation effects .

Target Compound

- However, the 2-benzoyl-4-methylphenyl group may improve binding affinity or metabolic stability compared to MPPB’s dimethylpyrrole.

- Glycosylation Impact : Unlike MPPB, the absence of a dimethylpyrrole group might reduce galactosylation suppression, making it advantageous for therapeutic mAb production .

Example 53 ()

- Activity: Fluorinated aromatic systems (e.g., chromenone-pyrazolopyrimidine) are common in kinase inhibitors. The dioxopyrrolidin group here may enhance solubility or bioavailability .

Q & A

Q. What methodologies are recommended for structural determination and crystallographic analysis of this compound?

To determine the molecular structure, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed. These programs enable high-resolution structural analysis, even for complex heteroaromatic frameworks like the pyrrolidine and benzamide moieties in this compound. For example, SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, critical for resolving steric effects in the 2-benzoyl-4-methylphenyl group . Complementary analytical methods, such as HPLC with XBridge BEH Amide XP columns, can validate purity and confirm structural integrity .

Q. How is the compound initially screened for bioactivity in monoclonal antibody (mAb) production?

Initial screening uses 96-well plate assays with recombinant CHO (rCHO) cells cultured in suspension. The compound is dissolved in DMSO and added at concentrations ranging from 0.08–0.64 mM to assess viability and mAb production. Cell-specific productivity (Qp) is calculated using the slope of mAb concentration over time, normalized to viable cell density. Compounds showing >80% viability and statistically significant Qp increases (p<0.05) advance to secondary screening in fed-batch cultures .

Q. What standardized protocols are used to measure metabolic impacts on CHO cells?

- Glucose/Lactate Analysis : BioProfile FLEX2 measures extracellular glucose and lactate concentrations. Cell-specific uptake/production rates are derived from slopes of metabolite depletion/accumulation .

- Intracellular ATP : Quantified via luminescence assays (e.g., Toyo B-Net kits). ATP levels correlate with metabolic activity and Qp .

- N-linked Glycosylation : EZGlyco mAb-N kits with 2-AB labeling and HPLC analyze galactosylation profiles, a critical quality attribute for therapeutic mAbs .

Advanced Research Questions

Q. How does the compound suppress galactosylation in mAbs, and what are the implications for therapeutic quality control?

The compound reduces galactosylation by modulating glycosyltransferase activity in the Golgi apparatus. This suppression alters antibody-dependent cellular cytotoxicity (ADCC), making it a tool for tuning mAb efficacy. Structural analogs with 2,5-dimethylpyrrole moieties show stronger effects, suggesting that the heteroaromatic framework interferes with enzyme-substrate binding . Researchers should monitor galactosylation via HPLC and correlate it with bioactivity assays to balance productivity and quality .

Q. What structural features are critical for enhancing cell-specific productivity (Qp) in rCHO cultures?

A structure-activity relationship (SAR) study identifies the 2,5-dimethylpyrrole group as essential. Modifications to the benzamide or dioxopyrrolidinyl groups reduce efficacy. For example:

Q. How can contradictions in optimal concentration ranges (e.g., mM vs. mM) across studies be resolved?

Discrepancies arise from differences in culture modes (batch vs. fed-batch) and cell lines. In fed-batch systems, glucose supplementation (1 g/L maintained) prolongs culture duration, allowing lower concentrations (0.32 mM) to achieve sustained Qp. Batch cultures require higher doses (0.64 mM) for acute effects but risk cytotoxicity. Researchers should optimize using design of experiments (DoE) with variables like feeding schedules and metabolite thresholds .

Q. What mechanisms link the compound to increased intracellular ATP and glucose uptake?

The compound upregulates hexokinase activity , increasing glycolytic flux. ATP levels rise from 8 to 24 fmol/cell, while glucose uptake rates double (0.49 to 1.1 pmol/cell/day). This metabolic shift redirects resources toward mAb synthesis, as shown by lactate production rates correlating with Qp (R² = 0.89) . Inhibiting mitochondrial complexes (e.g., rotenone) reverses this effect, confirming glycolysis as the primary ATP source.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.